molecular formula C7H13N5O3S2 B13833286 1-(5-Dimethylsulfamoyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea CAS No. 33022-42-3

1-(5-Dimethylsulfamoyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea

Cat. No.: B13833286
CAS No.: 33022-42-3
M. Wt: 279.3 g/mol
InChI Key: GNBUJYFDFVOVBM-UHFFFAOYSA-N
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Description

1-(5-Dimethylsulfamoyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Dimethylsulfamoyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-dimethylsulfamoyl-1,3,4-thiadiazole with 1,3-dimethylurea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Dimethylsulfamoyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(5-Dimethylsulfamoyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Dimethylsulfamoyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby disrupting metabolic processes in cells. For example, it may inhibit DNA replication enzymes, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Dimethylsulfamoyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylsulfamoyl group enhances its solubility and stability, making it a valuable compound for various applications .

Properties

CAS No.

33022-42-3

Molecular Formula

C7H13N5O3S2

Molecular Weight

279.3 g/mol

IUPAC Name

1-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]-1,3-dimethylurea

InChI

InChI=1S/C7H13N5O3S2/c1-8-5(13)12(4)6-9-10-7(16-6)17(14,15)11(2)3/h1-4H3,(H,8,13)

InChI Key

GNBUJYFDFVOVBM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C1=NN=C(S1)S(=O)(=O)N(C)C

Origin of Product

United States

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